3,4,5-Triethoxy-N-[7-methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide
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Overview
Description
3,4,5-Triethoxy-N-[7-methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide is a complex organic compound that features a unique structure combining benzamide, imidazo[1,2-a]pyridine, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Triethoxy-N-[7-methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazo[1,2-a]pyridine core, which can be synthesized via a cyclization reaction involving 2-aminopyridine and an appropriate ketone or aldehyde . The thiophene moiety is then introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method . Finally, the benzamide group is attached through an amidation reaction, typically using an activated ester or acid chloride .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Triethoxy-N-[7-methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dihydroimidazo[1,2-a]pyridines
Substitution: Various substituted benzamides
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Materials Science: The compound’s structural features make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It can be used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 3,4,5-Triethoxy-N-[7-methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The imidazo[1,2-a]pyridine core is known to interact with various enzymes and receptors, potentially modulating their activity . The thiophene moiety may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share the imidazo[1,2-a]pyridine core and are known for their diverse biological activities.
Thiophene Derivatives:
Benzamides: Benzamide derivatives are commonly used in medicinal chemistry for their pharmacological properties.
Uniqueness
3,4,5-Triethoxy-N-[7-methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide is unique due to its combination of these three distinct moieties, which may confer a unique set of properties and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound for various research fields.
Properties
Molecular Formula |
C25H27N3O4S |
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Molecular Weight |
465.6 g/mol |
IUPAC Name |
3,4,5-triethoxy-N-(7-methyl-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide |
InChI |
InChI=1S/C25H27N3O4S/c1-5-30-18-14-17(15-19(31-6-2)23(18)32-7-3)25(29)27-24-22(20-9-8-12-33-20)26-21-13-16(4)10-11-28(21)24/h8-15H,5-7H2,1-4H3,(H,27,29) |
InChI Key |
JLJULBPPWUYTCV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(N=C3N2C=CC(=C3)C)C4=CC=CS4 |
Origin of Product |
United States |
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